An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenyl)acetohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenyl)acetohydrazide
Abstract
2-(4-Hydroxyphenyl)acetohydrazide is a bifunctional organic molecule that serves as a critical scaffold and intermediate in medicinal chemistry and materials science. Its unique structure, incorporating a phenolic hydroxyl group and a reactive hydrazide moiety, imparts a distinct set of physicochemical properties that are fundamental to its application in the synthesis of novel compounds with potential therapeutic activities. This guide provides a comprehensive examination of these properties, offering both theoretical insights and practical, field-tested methodologies for its characterization. By elucidating the causality behind experimental choices and grounding all data in authoritative sources, this document aims to be an essential resource for professionals engaged in the research and development of hydrazide-based compounds.
Molecular Structure and Chemical Identity
At the core of its chemical behavior, the structure of 2-(4-Hydroxyphenyl)acetohydrazide dictates its reactivity, solubility, and spectroscopic signature. The molecule consists of a p-hydroxyphenyl group linked via a methylene bridge to an acetohydrazide functional group (-C(=O)NHNH₂).
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IUPAC Name: 2-(4-hydroxyphenyl)acetohydrazide[1]
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CAS Number: 20277-02-5[1]
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Molecular Formula: C₈H₁₀N₂O₂[1]
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Synonyms: (4-Hydroxyphenyl)acetic acid hydrazide, Benzeneacetic acid, 4-hydroxy-, hydrazide[1]
The phenolic hydroxyl group is a weak acid and a hydrogen bond donor, significantly influencing aqueous solubility and providing a site for derivatization. The hydrazide group is nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a common strategy in drug design to create compounds with diverse biological activities.[2][3]
Caption: Key functional groups of 2-(4-Hydroxyphenyl)acetohydrazide.
Core Physicochemical Properties
The interplay of the aromatic ring and the polar functional groups defines the physicochemical profile of this compound. These parameters are critical for predicting its behavior in biological systems and for designing formulation strategies.
| Property | Value | Source | Justification & Insight |
| Molecular Weight | 166.18 g/mol | PubChem[1] | A relatively small molecule, compliant with Lipinski's Rule of Five for drug-likeness. |
| Melting Point | Data not available | N/A | Expected to be a crystalline solid with a relatively high melting point due to strong intermolecular hydrogen bonding. |
| XLogP3 (Lipophilicity) | -0.2 | PubChem[1] | The negative value indicates a hydrophilic character, suggesting good potential for aqueous solubility, though this is counteracted by the stable crystal lattice. |
| Hydrogen Bond Donors | 3 | PubChem[1] | The phenolic -OH and the -NHNH₂ groups can all donate hydrogen bonds, contributing to interactions with polar solvents and biological targets. |
| Hydrogen Bond Acceptors | 3 | PubChem[1] | The carbonyl oxygen, the hydroxyl oxygen, and the terminal nitrogen can accept hydrogen bonds. |
| Rotatable Bonds | 2 | PubChem[1] | The C-C bond between the ring and the side chain, and the C-C bond of the acetyl group, allow for conformational flexibility. |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO, methanol, and acetone. | Inferred from similar hydrazides[4] | While polar groups are present, the overall molecule's crystal packing energy likely overcomes favorable interactions with water. Organic polar solvents can better disrupt the intermolecular forces. |
Spectroscopic Profile for Structural Elucidation
Unequivocal identification and purity assessment of 2-(4-Hydroxyphenyl)acetohydrazide rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is invaluable for identifying the key functional groups. A KBr pellet or thin film method would be appropriate.
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O-H Stretch (Phenolic): A broad absorption band is expected around 3100-3400 cm⁻¹ . The broadness is due to extensive hydrogen bonding.
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N-H Stretch (Hydrazide): Two distinct sharp peaks are anticipated in the 3200-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
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C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1620-1660 cm⁻¹ . Its exact position can be sensitive to hydrogen bonding.
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Aromatic C=C Stretch: Peaks in the 1470-1600 cm⁻¹ region are characteristic of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework. DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and exchange labile protons.
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¹H NMR (Expected Signals in DMSO-d₆):
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~9.0-10.0 ppm (singlet, 1H): Phenolic -OH proton.
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~8.0-9.0 ppm (singlet, 1H): -C(=O)NH- proton.
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~6.6-7.1 ppm (AA'BB' system, 4H): Two doublets representing the aromatic protons of the para-substituted ring.
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~4.2 ppm (broad singlet, 2H): -NH₂ protons.
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~3.3 ppm (singlet, 2H): Methylene (-CH₂-) protons adjacent to the aromatic ring.
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¹³C NMR (Expected Signals in DMSO-d₆):
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~168-172 ppm: Carbonyl carbon (-C=O).
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~155 ppm: Aromatic carbon attached to the -OH group.
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~130 ppm: Aromatic carbons ortho to the -OH group.
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~128 ppm: Aromatic carbon to which the acetyl side chain is attached.
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~115 ppm: Aromatic carbons meta to the -OH group.
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~40 ppm: Methylene carbon (-CH₂-).
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.
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Molecular Ion Peak [M]⁺: Expected at m/z ≈ 166.07.
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Key Fragments: Common fragmentation patterns would involve the loss of the hydrazide group (NH₂NH) or cleavage at the benzylic position.
Experimental Methodologies: A Practical Guide
The following protocols are designed to be self-validating and provide a robust framework for synthesizing and characterizing 2-(4-Hydroxyphenyl)acetohydrazide.
Workflow for Synthesis and Characterization
Caption: Standard workflow for synthesis and analysis.
Protocol: Synthesis via Hydrazinolysis
This protocol describes the most common and efficient method for preparing hydrazides from their corresponding esters. The causality is based on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.
Materials:
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Methyl (4-hydroxyphenyl)acetate
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Hydrazine hydrate (80% or higher)
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Ethanol (absolute)
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Round-bottom flask, condenser, magnetic stirrer, heating mantle
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Buchner funnel and filter paper
Procedure:
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Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a condenser, and a calcium chloride drying tube.
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Reagents: To the flask, add methyl (4-hydroxyphenyl)acetate (0.1 mol, 16.6 g) and absolute ethanol (100 mL). Stir until the ester dissolves completely.
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Reaction: Slowly add hydrazine hydrate (0.2 mol, ~10 mL) to the solution dropwise. A slight exotherm may be observed.
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Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
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Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. A white crystalline precipitate should form. For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.
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Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
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Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.
Protocol: Solubility Assessment
Objective: To qualitatively determine the solubility in various solvents, which is critical for reaction setup, purification, and formulation.
Procedure:
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Add approximately 10 mg of the compound to a series of labeled test tubes.
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To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, hexane).
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Vortex each tube for 30 seconds.
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Observe and record whether the solid dissolves completely, partially, or remains insoluble at room temperature.
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For tubes where the compound is insoluble, gently heat in a water bath to assess temperature-dependent solubility.
Protocol: Stability Evaluation (Forced Degradation)
Objective: To understand the degradation pathways under stress conditions, which is mandated for pharmaceutical development.[5]
Procedure:
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Solution Preparation: Prepare stock solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
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Stress Conditions:
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Acid Hydrolysis: Add 1N HCl to a stock solution aliquot and heat at 60°C for 2, 6, and 24 hours.
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Base Hydrolysis: Add 1N NaOH to a stock solution aliquot and keep at room temperature for 2, 6, and 24 hours.[6]
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Oxidative Degradation: Add 3% H₂O₂ to a stock solution aliquot and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
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Analysis: At each time point, neutralize the acidic/basic samples and analyze all samples by a stability-indicating method like HPLC-UV to quantify the remaining parent compound and detect degradation products.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-(4-Hydroxyphenyl)acetohydrazide presents several hazards.[1]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of contact, wash affected areas thoroughly with water.
Conclusion
The physicochemical properties of 2-(4-Hydroxyphenyl)acetohydrazide are a direct consequence of its molecular architecture. The presence of both a phenolic hydroxyl group and a nucleophilic hydrazide moiety makes it a hydrophilic, crystalline solid with significant potential for forming strong intermolecular hydrogen bonds. Its characterization is straightforward using standard spectroscopic techniques, and its synthesis is efficiently achieved through the hydrazinolysis of its corresponding ester. A thorough understanding of its properties, stability, and handling requirements, as detailed in this guide, is paramount for any researcher aiming to utilize this versatile compound as a building block for the synthesis of new chemical entities in drug discovery and beyond.
References
-
PubChem. (n.d.). 2-(4-hydroxyphenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Rassem, H. A. A. (2016). SYNTHESIS, CHARACTERIZATION AND CHROMOGENIC PROPERTIES OF 4-HYDROXY-(2-HYDROXYBENZYLIDENE) BENZOHYDRAZIDE. International Journal of Engineering Sciences & Research Technology. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2-[(4-Fluorophenyl)amino]acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
ChemSynthesis. (n.d.). 2-(4-hydroxyphenyl)propanal. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Ethoxyanilino)acetohydrazide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Retrieved January 25, 2026, from [Link]
-
MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved January 25, 2026, from [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved January 25, 2026, from [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved January 25, 2026, from [Link]
-
Al-Hakimi, A. N. (2021). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry. Retrieved January 25, 2026, from [Link]
-
IJESRT. (n.d.). synthesis, characterization and chromogenic properties of 4- hydroxy-(2-hydroxybenzylidene). Retrieved January 25, 2026, from [Link]
-
World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Biological activities of hydrazide derivatives in the new millennium. Retrieved January 25, 2026, from [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Retrieved January 25, 2026, from [Link]
-
ScienceDirect. (n.d.). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Xanthodermin. Retrieved January 25, 2026, from [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
